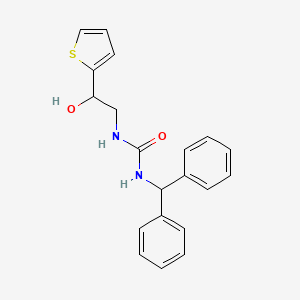

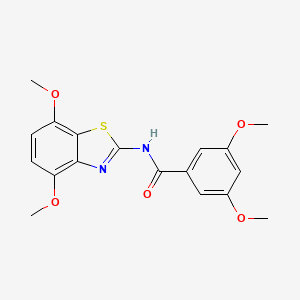

![molecular formula C6H7NO B2525177 (E)-1-Oxaspiro[2.3]hexane-5-carbonitrile CAS No. 175881-33-1](/img/structure/B2525177.png)

(E)-1-Oxaspiro[2.3]hexane-5-carbonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques, including spectroscopy and X-ray diffraction3. These methods can provide information about the arrangement of atoms in a molecule and the types of bonds present3.Chemical Reactions

The chemical reactions involving a compound depend on its structure and functional groups. For example, nitriles can be converted to amides through acid or base catalysis4.

科学研究应用

Chemical Synthesis and Reactions

- Conversion to Oxaspirohexanes and Subsequent Reactions: 2-Methyleneoxetanes can be efficiently converted to 4-oxaspiro[2.3]hexanes, which further react to form cyclopentanones, cyclobutanones, or 4-methylenetetrahydrofurans, depending on the substituents (Bekolo & Howell, 2001).

- Rearrangement to 2-Furanones: 5-Oxo-4-oxaspiro[2.3]hexanes (cyclopropanespiro-β-lactones) can be rearranged to 2(5H)-furanones and 2(3H)-furanones, a reaction promoted by metal catalysts (Geraghty, 1994).

- Synthesis of epi-Oxetin: The reactivity of 2-methyleneoxetanes and 1,5-dioxaspiro[3.2]hexanes has been utilized for synthesizing epi-oxetin, an oxetane-containing beta-amino acid (Blauvelt & Howell, 2008).

Biological and Pharmacological Applications

- Neuroprotective Effects: Compounds from Illicium lanceolatum fruits, including oxaspiro-carbon epimeric glycosides, demonstrate potential neuroprotective effects (Liu et al., 2019).

- Synthesis of Biologically Active Compounds: 2-Oxospiro[indoline-3,4'-[1,3]dithiine]-5'-carbonitrile derivatives have shown acceptable biological effects and significant relationships between their structure and biological activity (Moghaddam‐manesh et al., 2020).

Synthetic Methods and Mechanisms

- Ring-Opening Reactions: 1,5-Dioxaspiro[3.2]hexanes undergo ring-opening reactions with various nucleophiles, leading to alpha-substituted-beta'-hydroxy ketones or 2,2-disubstituted oxetanes depending on the nucleophile used (Taboada et al., 2003).

Unique Strained Spiroheterocyclic Systems

- Strained Ring Systems in Synthesis: Small strained spiroheterocyclic ring systems, including oxa- and dioxaspiropentanes/hexanes, have shown varied reactivity patterns due to their unique physical properties and have been applied in synthesizing natural and unnatural products (Duffy et al., 2009).

安全和危害

The safety and hazards associated with a compound depend on its physical and chemical properties. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, as well as precautions for safe handling and use78.

未来方向

The future directions of research on a compound can depend on many factors, including its potential applications, current limitations, and areas of interest in the field2.

属性

IUPAC Name |

1-oxaspiro[2.3]hexane-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c7-3-5-1-6(2-5)4-8-6/h5H,1-2,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJMBUEBVWQOCAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC12CO2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-Oxaspiro[2.3]hexane-5-carbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzoxazine-5-carboxylic acid](/img/structure/B2525098.png)

![pyrrolo[2,1-b]thiazole-7-carboxylic Acid](/img/structure/B2525099.png)

![[2-(2-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2525104.png)

![2-[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl-1,3-thiazol-5-amine](/img/structure/B2525105.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2525106.png)

![2-[2-(benzenesulfonylimino)-3-(3-methoxypropyl)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2525109.png)

![2-(2-Morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2525113.png)

![Tert-butyl 4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxylate](/img/structure/B2525116.png)

![2-(4-ethoxyphenyl)-9-methyl-4-(methylthio)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2525117.png)